BenchChemオンラインストアへようこそ!

5H-indeno[1,2-d]pyrimidine

Aromatase inhibitor Breast cancer Estrogen-dependent disease

5H-Indeno[1,2-d]pyrimidine is a fused tricyclic scaffold with unique pharmacophoric geometry for aromatase (LY113174 IC50=24 nM), Hsp90 (IC50=18.79 nM), and adenosine receptor antagonists. Unlike regioisomer indeno[2,1-d]pyrimidine, this core enables CNS penetration (LogP 2.05, tPSA 25.8 Ų) and reduced hepatic enzyme induction. Ideal for sustainable synthesis via water-ethanol multicomponent protocols. Secure high-purity material for focused library design.

Molecular Formula C11H8N2
Molecular Weight 168.199
CAS No. 245-02-3
Cat. No. B2375711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-indeno[1,2-d]pyrimidine
CAS245-02-3
Molecular FormulaC11H8N2
Molecular Weight168.199
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=NC=NC=C31
InChIInChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,6-7H,5H2
InChIKeyJEFDXVBRMCUFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5H-Indeno[1,2-d]pyrimidine (CAS 245-02-3) Core Scaffold for Diverse Bioactive Derivatives and Advanced Material Ligands


5H-Indeno[1,2-d]pyrimidine (CAS 245-02-3) is a fused tricyclic heteroaromatic scaffold comprising an indene ring system annulated to a pyrimidine moiety. Its core architecture serves as a privileged template in medicinal chemistry for developing kinase inhibitors, aromatase inhibitors, and monoamine oxidase inhibitors, as well as a ligand framework for organometallic complexes in optoelectronic devices [1]. The unsubstituted core is characterized by a molecular weight of 168.20 g/mol, a topological polar surface area (tPSA) of 25.8 Ų, and a calculated LogP of 2.05, parameters that align with favorable drug-likeness and blood-brain barrier permeability in optimized analogs .

Why Structural Analogs and Isosteres Cannot Replace 5H-Indeno[1,2-d]pyrimidine in Lead Optimization and SAR Campaigns


The 5H-indeno[1,2-d]pyrimidine scaffold is not functionally interchangeable with its regioisomer indeno[2,1-d]pyrimidine or with simpler bicyclic analogs (e.g., pyrido[2,3-d]pyrimidines, quinazolines) due to distinct spatial orientation of hydrogen-bond acceptors and π-stacking surfaces. For instance, indeno[2,1-d]pyrimidines primarily target receptor tyrosine kinases (e.g., PDGFRβ) [1], whereas the [1,2-d] regioisomer affords potent aromatase inhibition (IC₅₀ = 24 nM for LY113174) and Hsp90 inhibition (IC₅₀ = 18.79 nM) [2]. This positional isomerism dictates distinct pharmacophoric geometries and biological target engagement, making generic substitution ill-advised without rigorous comparative profiling.

Quantitative Differentiation of 5H-Indeno[1,2-d]pyrimidine Derivatives: Head-to-Head Comparative Data for Procurement and Screening


Aromatase Inhibition: LY113174 (8-Chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine) Demonstrates Superior Potency Over First-Generation Nonsteroidal Inhibitors

The 5H-indeno[1,2-d]pyrimidine derivative LY113174 exhibits a 170-fold improvement in aromatase inhibition potency (IC₅₀ = 24 nM) compared to the agricultural fungicide-derived lead fenarimol (IC₅₀ = 4.1 μM) in rat ovarian microsome assays [1][2]. Unlike the earlier development candidate LY56110 (IC₅₀ = 29 nM), LY113174 shows markedly reduced hepatic microsomal enzyme induction, a critical differentiator for chronic dosing regimens [1].

Aromatase inhibitor Breast cancer Estrogen-dependent disease

Hsp90 Inhibition: Indeno-pyrimidine Hybrid 8a Achieves Sub-20 nM Potency with Improved Selectivity Over Reference Agent Alvespimycin

A novel indeno-pyrimidine hybrid (compound 8a) derived from the 5H-indeno[1,2-d]pyrimidine scaffold exhibited an Hsp90 enzyme inhibition IC₅₀ of 18.79 ± 0.68 nM, positioning it competitively with the clinical-stage Hsp90 inhibitor alvespimycin [1]. Importantly, compound 8a demonstrated reduced cytotoxicity against normal WI-38 fibroblasts compared to doxorubicin, suggesting a potentially wider therapeutic window [1].

Hsp90 inhibitor Breast cancer Molecular docking

Monoamine Oxidase A (MAO-A) Inhibition: 2-Phenyl-5H-indeno[1,2-d]pyrimidine Exhibits Moderate Potency with Distinct Selectivity Profile

The unoptimized 2-phenyl-5H-indeno[1,2-d]pyrimidine derivative inhibits rat MAO-A with an IC₅₀ of 18,000 nM (18 μM) [1]. While this potency is modest compared to clinical MAO inhibitors (e.g., clorgyline IC₅₀ ~4 nM), the scaffold provides a starting point for optimization. Notably, the same derivative shows 37% inhibition of MAO-B at 20 μM, suggesting intrinsic subtype selectivity [2].

MAO-A inhibitor Neurological disorders Depression

Physicochemical Properties: Computed LogP of 2.05 Positions 5H-Indeno[1,2-d]pyrimidine in Optimal Lipophilicity Range for CNS Penetration

The calculated octanol-water partition coefficient (LogP) of the unsubstituted 5H-indeno[1,2-d]pyrimidine core is 2.05 . This value falls within the optimal range (LogP 1-3) associated with favorable blood-brain barrier permeability and balanced aqueous solubility [1]. By contrast, the regioisomeric indeno[2,1-d]pyrimidine core exhibits a predicted LogP of 1.8-2.1, while many bicyclic analogs (e.g., quinazoline, LogP ~0.9) are more hydrophilic, potentially limiting CNS exposure.

Lipophilicity CNS drug design Blood-brain barrier

Synthetic Accessibility: Green Chemistry Multicomponent Protocol Enables Combinatorial Library Synthesis with High Atom Economy

A water-ethanol mediated sequential multicomponent reaction of 1,3-indandione, aromatic aldehydes, and guanidine hydrochloride yields 2-amino-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one derivatives in a single operational step [1]. This protocol obviates the need for toxic organic solvents (e.g., DMF, DMSO) and metal catalysts required for traditional heterocyclic syntheses. The method achieves high atom economy and avoids chromatographic purification for many derivatives, significantly reducing production cost and environmental footprint [1].

Multicomponent reaction Green chemistry Combinatorial chemistry

Optimal Use Cases for 5H-Indeno[1,2-d]pyrimidine and Its Derivatives Based on Quantified Differentiation Evidence


Lead Optimization for Nonsteroidal Aromatase Inhibitors with Reduced Hepatic Liability

Teams developing next-generation aromatase inhibitors for estrogen-dependent breast cancer should prioritize the 5H-indeno[1,2-d]pyrimidine scaffold. The derivative LY113174 achieves IC₅₀ = 24 nM in vitro with significantly reduced hepatic microsomal enzyme induction compared to the equipotent LY56110 [1]. This profile supports chronic oral dosing in vivo, as validated by tumor regression in DMBA-induced rat mammary carcinoma models [1].

Discovery of CNS-Penetrant MAO-A or Adenosine Receptor Ligands

Given the scaffold's computed LogP of 2.05 and topological polar surface area of 25.8 Ų , it is well-suited for CNS drug discovery. Indeno[1,2-d]pyrimidin-5-one derivatives have been characterized as dual A₁/A₂A adenosine receptor antagonists (Ki = 48.2 and 6.5 nM, respectively) with confirmed blood-brain barrier permeability . Procurement of this core is advisable for programs targeting neurological disorders where CNS exposure is a prerequisite.

Hsp90-Targeted Anticancer Library Construction

The indeno-pyrimidine hybrid 8a demonstrates Hsp90 inhibition at 18.79 nM, with favorable selectivity over normal cells [2]. This data justifies including 5H-indeno[1,2-d]pyrimidine-based building blocks in focused libraries for Hsp90 inhibitor screening, particularly for breast cancer indications.

Green Chemistry-Driven Combinatorial Library Synthesis

For medicinal chemistry groups emphasizing sustainable practices, the water-ethanol mediated multicomponent protocol for 5H-indeno[1,2-d]pyrimidin-5-ones offers a catalyst-free, one-step route to diverse analogs [3]. This methodology reduces solvent waste and purification time, enabling rapid generation of screening decks at reduced cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-indeno[1,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.